N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The structure includes a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and a 2-chlorophenylmethyl acetamide side chain. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The compound is hypothesized to act as a kinase inhibitor or antimicrobial agent, based on structural analogs .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-7-12-20-25(33)21(24(32)17-8-10-19(34-2)11-9-17)14-30(26(20)29-16)15-23(31)28-13-18-5-3-4-6-22(18)27/h3-12,14H,13,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJUJYSAQGETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxybenzoyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the chlorophenylmethyl group: This can be done through a nucleophilic substitution reaction.
Final acylation: The acetamide group is introduced in the last step, often through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula. †Inferred from analogous compounds.
Structural and Electronic Differences
This difference impacts binding to biological targets like kinases . The naphthalene core in C18H13ClFNO lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to naphthyridines .
The thioacetamide group in 5.6 introduces sulfur, which may increase lipophilicity and metal-binding affinity compared to oxygen-based acetamides .
Stereoelectronic Properties: The dihedral angle between aromatic rings in C18H13ClFNO (60.5°) suggests moderate conjugation, whereas the rigid 1,8-naphthyridine core enforces planar geometry, favoring intercalation with DNA or enzymes .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a complex structure that includes a naphthyridine core and various functional groups that contribute to its biological properties.
Chemical Structure and Properties
- Molecular Formula : C26H22ClN3O4
- IUPAC Name : this compound
- Molecular Weight : 469.92 g/mol
- SMILES Notation : Cc1ccc(C(C(C(c(cc2)ccc2OC)=O)=CN2CC(NCc(cccc3)c3Cl)=O)=O)c2n1
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 | Induces apoptosis |
| Bladder Cancer (RT-112) | 3.06 | Inhibits cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values are comparable to those of established chemotherapeutic agents like cisplatin, suggesting that Compound A may serve as a viable candidate for further development in cancer therapy .
The mechanism by which Compound A exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound results in increased markers of early and late apoptosis, indicating that it triggers programmed cell death pathways in affected cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of compounds similar to Compound A indicates that specific substituents on the naphthyridine core significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxic potency, while modifications to the methoxybenzoyl group can alter selectivity towards different cancer cell lines .
Case Study 1: In Vitro Testing
A comprehensive study evaluated several derivatives of naphthyridine compounds, including Compound A. The research focused on their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of effectiveness, with Compound A showing promising results against both cervical and bladder cancer cells.
Case Study 2: Apoptosis Induction
Further investigations into the apoptotic effects of Compound A revealed that higher concentrations correlated with increased rates of apoptosis in SISO cells. Flow cytometry analysis demonstrated that treatment with IC50 concentrations led to approximately 10% early apoptotic cells, which increased significantly at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
